molecular formula C20H18N4O7 B2488260 (E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 891118-12-0

(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2488260
CAS No.: 891118-12-0
M. Wt: 426.385
InChI Key: ISKHHCRRRSMPRH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O7 and its molecular weight is 426.385. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide and its derivatives have been studied for their enzyme inhibition properties. Research has shown that such compounds, synthesized from 3-(2-nitrophenyl) acrylic acid and related chemicals, have potential in inhibiting enzymes, which could have implications in various therapeutic areas (Abbasi et al., 2013).

Anticancer Evaluation

There is significant interest in these compounds for their anticancer activity. Studies have been conducted on derivatives of this compound for their effectiveness against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These studies demonstrate that these compounds exhibit moderate to excellent anticancer activity compared to reference drugs (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds derived from this compound have been evaluated for their antimicrobial properties. Research has indicated their potential as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O7/c1-28-15-10-13(11-16(29-2)18(15)30-3)19-22-23-20(31-19)21-17(25)8-7-12-5-4-6-14(9-12)24(26)27/h4-11H,1-3H3,(H,21,23,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHHCRRRSMPRH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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